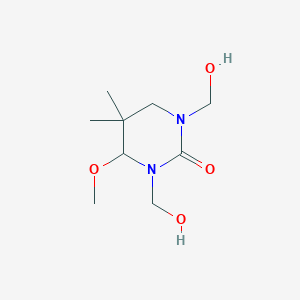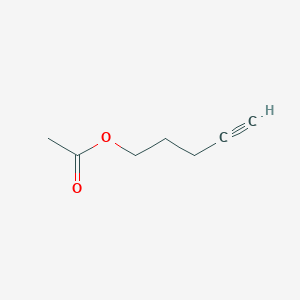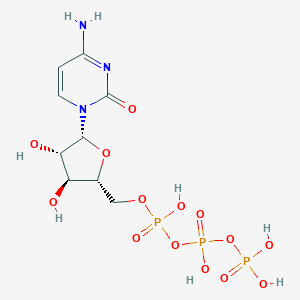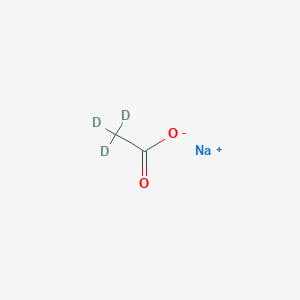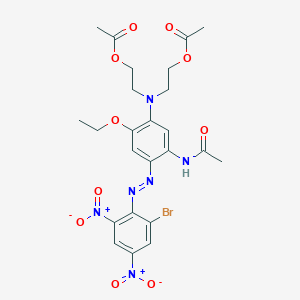
3-フルオロ-5-ニトロ安息香酸
概要
説明
3-Fluoro-5-nitrobenzoic acid is a multifunctional compound used as a building block in organic chemistry, particularly in the synthesis of various heterocyclic compounds. It is recognized for its role in creating nitrogenous cycles, which are significant in drug discovery and development.
Synthesis Analysis
- 3-Fluoro-5-nitrobenzoic acid can be synthesized using 4-chloro-2-fluoro-5-nitrobenzoic acid, a readily available compound. This synthesis can lead to various condensed nitrogenous cycles, including benzimidazoles, benzotriazoles, and quinoxalinones, among others (Křupková et al., 2013).
Molecular Structure Analysis
- The molecule of a closely related compound, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, which is a designed inhibitor for the influenza virus neuraminidase protein, forms hydrogen-bonded dimers. The dihedral angles of its substituent groups provide insights into the structural configuration (Jedrzejas et al., 1995).
Chemical Reactions and Properties
- In reactions involving 3,5-dinitro- and 3-fluoro-5-nitrobenzofluorides, the mobility of the nitro group and fluorine atom is significant. These reactions, often involving phenols, are guided by the reactivity of arenes and can be entropy-controlled (Khalfina & Vlasov, 2002).
Physical Properties Analysis
- The crystal structure of 3-nitrobenzoic acid and its complexes, closely related to 3-fluoro-5-nitrobenzoic acid, demonstrates unique bonding features and physical properties that could be extrapolated to understand the properties of 3-fluoro-5-nitrobenzoic acid (D'angelo et al., 2008).
Chemical Properties Analysis
- Studies on compounds like 5-fluoroisoxazoles, synthesized via the reaction of nitrosonium with bromo-fluoro arylcyclopropanes, can provide insights into the chemical behavior and potential applications of 3-fluoro-5-nitrobenzoic acid (Bondarenko et al., 2019).
科学的研究の応用
医薬品中間体
3-フルオロ-5-ニトロ安息香酸: は、抗マイコバクテリア活性を有するベンゾイミダゾールの合成における出発試薬として使用されます . これらの化合物は、特に結核菌に対する細菌感染症の治療法の開発において重要です。
有機合成
有機化学では、この化合物は、求核置換反応によってジベンゾ[b,f]オキサゼピン-11(10H)-オンの合成の前駆体として役立ちます . これらの反応は、さまざまな用途のための複雑な有機分子の作成において基本的です。
分析化学
3-フルオロ-5-ニトロ安息香酸: は、化学物質の定性分析と定量分析において、標準品または試薬として使用される可能性のある分析化学において役割を果たします .
材料科学
この化合物は、共結晶における構造-機械的特性の関係の研究に関与しており、これは、特性を調整した新しい材料の開発にとって重要です .
生化学研究
プロテオミクス研究では、3-フルオロ-5-ニトロ安息香酸は、タンパク質の構造と機能を研究するための生化学物質として使用され、複雑な生物学的プロセスを理解するのに役立ちます .
酵素合成
この化合物は、有機分子にフッ素原子を導入するための酵素合成法の研究の一部であり、これは、新しい機能と性能が向上した化合物を創り出すために重要です .
求核置換反応
3-フルオロ-5-ニトロ安息香酸: は、求核芳香族置換反応に関与する可能性があり、これは、合成有機化学の基盤であり、さまざまな芳香族化合物の製造において広く使用されています .
作用機序
Target of Action
3-Fluoro-5-nitrobenzoic acid is an organic compound that has been used in a variety of scientific applications It is known to be involved in the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 3-Fluoro-5-nitrobenzoic acid is primarily through its participation in the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 3-Fluoro-5-nitrobenzoic acid . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The compound’s role in this reaction suggests it may influence other biochemical pathways involving carbon–carbon bond formation.
Result of Action
The result of the action of 3-Fluoro-5-nitrobenzoic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of structurally diverse compounds, such as benzimidazole integrated benzoxazole and benzothiazoles .
Safety and Hazards
特性
IUPAC Name |
3-fluoro-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPUIECMSDQUIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374627 | |
| Record name | 3-fluoro-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14027-75-9 | |
| Record name | 3-fluoro-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-5-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]-](/img/structure/B83249.png)
